

# A Technical Guide to the Executive Order on Biological Research Safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EO-122   |           |
| Cat. No.:            | B1207757 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This technical guide provides an in-depth analysis of the Executive Order "Improving the Safety and Security of Biological Research," issued on May 5, 2025. The order significantly alters the landscape of federally funded and, in some cases, privately funded biological research in the United States, with a primary focus on "dangerous gain-of-function" studies. This document outlines the core requirements of the executive order, details relevant experimental protocols now under increased scrutiny, and visualizes key biological pathways implicated in this area of research.

## **Core Requirements of the Executive Order**

The executive order, "Improving the Safety and Security of Biological Research," aims to mitigate the risks associated with the creation of pathogens that are more dangerous or easily transmissible.[1] Its central tenets include an immediate cessation of certain research activities and a mandate for the development of a new, more stringent national policy.

### Key Mandates:

• Suspension of "Dangerous Gain-of-Function" Research: The order immediately halts federal funding for "dangerous gain-of-function research."[2] This includes both the initiation of new

## Foundational & Exploratory





projects and the continuation of existing ones. The National Institutes of Health (NIH) has issued guidance, specifically notice NOT-OD-25-112, to implement this suspension.[2][3]

- Definition of "Dangerous Gain-of-Function" Research: The executive order defines this
  category of research as scientific inquiry on an infectious agent or toxin that has the potential
  to enhance its pathogenicity or transmissibility, leading to significant societal consequences.
   [1] Specific outcomes that fall under this definition include experiments that:
  - Enhance the harmful consequences of the agent or toxin.
  - Disrupt beneficial immunological responses or the effectiveness of vaccines.
  - Confer resistance to prophylactic or therapeutic interventions.
  - Increase the stability, transmissibility, or dissemination of the agent.
  - Alter the host range or tropism of the agent.
  - Enhance the susceptibility of a human host population.
  - Generate or reconstitute an eradicated or extinct agent or toxin.[1]
- Replacement of Previous Policy: The executive order directs the Director of the Office of Science and Technology Policy (OSTP) to revise or replace the 2024 "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (DURC/PEPP Policy).[4][5] This new policy is expected to provide a more robust framework for the oversight of high-risk biological research.
- Restrictions on Foreign Research: The order prohibits federal funding for dangerous gain-offunction research conducted by foreign entities in countries of concern or in nations with inadequate oversight.[4]
- Oversight of Non-Federally Funded Research: A significant expansion of federal oversight, the order mandates the development of a strategy to govern, limit, and track dangerous gainof-function research conducted within the U.S. without federal funding.[1]

# **Data Presentation: Biosafety and Research Funding**



While specific quantitative data on the number of grants and total funding amounts immediately impacted by the May 5, 2025, executive order are not yet publicly available, the context of laboratory biosafety underscores the concerns motivating the new policy. The following tables present available data on laboratory-acquired infections (LAIs), providing a broader perspective on the risks inherent in biological research.

| Table 1: Laboratory-Acquired Infections (LAIs) by Pathogen Type                      |                                  |  |  |
|--------------------------------------------------------------------------------------|----------------------------------|--|--|
| Pathogen Type                                                                        | Percentage of Reported Incidents |  |  |
| Bacteria                                                                             | 58.6%                            |  |  |
| Viruses                                                                              | 36.1%                            |  |  |
| Source: Comprehensive analysis of global LAIs from 1974-2024.                        |                                  |  |  |
|                                                                                      |                                  |  |  |
| Table 2: Most Commonly Reported Laboratory-Acquired Bacterial Infections in the U.S. |                                  |  |  |
| Brucellosis                                                                          |                                  |  |  |
| Shigellosis                                                                          |                                  |  |  |
| Salmonellosis                                                                        |                                  |  |  |
| Source: Surveys of clinical laboratory directors in the U.S.                         |                                  |  |  |

Note: Data on the precise number of paused grants and affected funding due to the new executive order are not yet available from federal agencies. Researchers are encouraged to consult the NIH and other funding bodies for the most current information.

# **Experimental Protocols Under Scrutiny**

The executive order's definition of "dangerous gain-of-function research" encompasses a range of experimental methodologies designed to understand the mechanisms of pathogenicity and transmissibility. The following are detailed overviews of key experimental protocols that are now subject to heightened review and, in many cases, a pause in funding.



# Serial Passage in Animal Models for Enhanced Transmissibility

Objective: To investigate the genetic mutations that allow a pathogen to become more transmissible through respiratory droplets. This method was famously used in studies of the H5N1 avian influenza virus.

#### Methodology:

- Animal Model Selection: Ferrets are commonly used as they exhibit similar clinical signs of influenza to humans and can transmit the virus to other ferrets.
- Initial Inoculation: A group of ferrets is intranasally inoculated with the wild-type virus.
- Monitoring and Sample Collection: The animals are monitored for symptoms, and nasal washes or swabs are collected at regular intervals to measure viral shedding.
- Serial Transmission: After a set period, the nasal wash from an infected ferret is used to inoculate a new, naive ferret. This process is repeated for multiple "passages."
- Assessment of Transmissibility: At various stages, the transmissibility of the passaged virus
  is assessed by placing naive ferrets in the same cage as infected ferrets (direct contact) or in
  adjacent cages that allow for airflow but no physical contact (respiratory droplet
  transmission).
- Genetic Analysis: The genomes of the passaged viruses are sequenced to identify mutations that correlate with increased transmissibility.

## **Reverse Genetics for the Creation of Modified Viruses**

Objective: To create specific mutations in a viral genome to study the function of particular genes or to assess the potential for a virus to gain new, dangerous functions. This technique is a cornerstone of modern virology and is used for a wide range of applications, including vaccine development.

#### Methodology:



- Plasmid Construction: The viral genome is cloned as cDNA into a set of plasmids. Each
  plasmid typically contains one of the viral gene segments flanked by appropriate promoter
  and terminator sequences.
- Site-Directed Mutagenesis: The desired mutation(s) are introduced into the cDNA in the plasmids using techniques such as PCR-based site-directed mutagenesis. This allows for precise changes to the viral genome.
- Transfection: The set of plasmids containing the complete, modified viral genome is transfected into a suitable cell line (e.g., HEK293T or Vero cells).
- Virus Rescue: Inside the transfected cells, the plasmids direct the synthesis of viral RNA and proteins, which then assemble into new, infectious virus particles.
- Virus Propagation and Characterization: The "rescued" virus is then propagated in cell
  culture or embryonated chicken eggs. The phenotype of the mutant virus is then
  characterized to determine the effect of the introduced mutations on its replication,
  pathogenicity, or other properties.

# Visualization of Key Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune system. Gain-of-function research may involve altering viral proteins that interact with these pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate two such critical pathways.

# **The JAK-STAT Signaling Pathway**

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cells to respond to interferons, which are key antiviral cytokines.[1] Viruses have evolved numerous mechanisms to antagonize this pathway to blunt the host's immune response.





Click to download full resolution via product page

Caption: The JAK-STAT pathway, a key antiviral signaling cascade.



# The NF-kB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory and immune response.[6] Many viruses have evolved strategies to either activate or inhibit this pathway to their own advantage, often to promote their replication or to prevent the death of the host cell.





Click to download full resolution via product page

Caption: The NF-kB pathway, a central regulator of inflammation.



## Conclusion

The Executive Order on "Improving the Safety and Security of Biological Research" represents a significant shift in the oversight of biological research in the United States. For researchers, scientists, and drug development professionals, understanding the nuances of this new regulatory landscape is critical for ensuring compliance and for the responsible conduct of research. While the long-term impacts of this policy shift are yet to be fully realized, the immediate pause on certain categories of research necessitates a careful review of ongoing and planned projects. This guide serves as a foundational resource for navigating these changes, but ongoing engagement with guidance from federal funding agencies will be essential in the months and years to come.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. dnascript.com [dnascript.com]
- 4. JCI Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Recent advances on viral manipulation of NF-κB signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Executive Order on Biological Research Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207757#what-is-the-new-executive-order-on-biological-research-safety]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com